3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. It is classified as an aza-heterocycle, which is significant in the design of pharmaceuticals.
3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This classification is important for understanding its potential applications in drug discovery and development.
The synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one can be achieved through several methods, including:
The reaction conditions, including temperature, time, and reagents used, play a crucial role in determining the efficiency of the synthesis. For instance, controlling the stoichiometry of reactants can significantly influence product yield.
The molecular formula of 3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one is , with a molecular weight of approximately 162.19 g/mol. The structure features a pyrrole ring fused to a pyridine ring, with two methyl groups at the 3-position of the pyrrole.
The compound's structural data can be represented using various chemical drawing software or databases like PubChem. The InChI key for this compound is provided for database searches: InChI=1S/C9H10N2O/c1-6(2)9-8(11)4-5-10-7(9)3/h4-5H,1-3H3,(H,11)
.
The compound participates in various chemical reactions typical for heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example, varying the electronic nature of substituents can lead to different reaction outcomes.
The mechanism by which 3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one exerts its biological effects often involves interaction with cellular targets such as enzymes or receptors.
Research indicates that compounds within this class may exhibit inhibitory effects on certain kinases or other enzymatic pathways relevant to inflammation or cancer progression. Detailed studies are necessary to elucidate specific interactions and pathways involved.
Key physical properties include:
Chemical properties include stability under various conditions (e.g., temperature and pH), reactivity with oxidizing agents, and potential for forming derivatives through functionalization.
3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one has potential applications in:
Research continues to explore its full potential within medicinal chemistry and related fields.
Multicomponent reactions (MCRs) enable efficient construction of the pyrrolo[3,2-c]pyridine scaffold through convergent bond-forming events. A prominent approach utilizes the post-Ugi modification strategy, where an Ugi condensation assembles key fragments—aminoaldehyde acetal, carbonyl compounds (aldehydes/ketones), propiolic acids, and isocyanides—followed by acid-mediated cyclization. This sequence delivers substituted dihydropyrroloquinolinones in 51-97% yields under mild conditions [5]. Critical to this methodology is the in situ generation of reactive intermediates that undergo intramolecular cyclization via Povarov-type reactions when treated with substituted anilines in ethanol. The one-pot nature minimizes purification steps while accommodating diverse R-group permutations (electron-donating/withdrawing aryl, alkyl, cyclic ketones) on the emerging pyrrolopyridine core [5] [8].
Table 1: MCR Strategies for Pyrrolopyridine Synthesis
Reaction Type | Catalyst/Conditions | Key Intermediate | Yield Range | Structural Features |
---|---|---|---|---|
Ugi-Povarov Sequence | H₂SO₄, ethanol, reflux | Aminoaldehyde acetal adduct | 51-97% | Flexible R-group tolerance |
TBAB-Catalyzed Cyclization | TBAB (5 mol%), EtOH, 50°C | Knoevenagel adduct | 73-95% | Exclusive pyrrolo[2,3-d]pyrimidine selectivity |
Transition metal catalysis enables regioselective ring closure and functionalization of pyrrolopyridines. Copper(II) acetate-mediated N-arylation is pivotal for introducing 3,4,5-trimethoxyphenyl groups—a pharmacophore critical for tubulin inhibition—at the N1 position of 6-bromopyrrolo[3,2-c]pyridine precursors [7]. Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids installs diverse C6-aryl substituents (e.g., indolyl, phenyl, halophenyl) using palladium catalysts. This two-step sequence achieves 60-85% yields for C6-arylated derivatives, with electronic properties of boronic acids significantly influencing coupling efficiency [4] [7]. Nickel-catalyzed reductive cyclizations offer complementary access to partially saturated variants, though applicability to 3,3-dimethyl derivatives remains underexplored [5].
Elaboration of the MCR-derived pyrrolopyridine core expands chemical space:
The biological profile of pyrrolo(iso)quinolines is exquisitely sensitive to ring fusion topology:
Table 2: Biological Activities by Annelation Pattern
Fusion Type | Representative Derivative | Key Bioactivity | Potency (IC₅₀ or T/C%) |
---|---|---|---|
Pyrrolo[1,2-a]quinoline | 8-Methoxyisoquinoline 5a | Antileukemic (P388) | T/C 232% (7.5 mg/kg) [2] |
Pyrrolo[2,3-b]quinoline | 3-Cyanopyrrolo[1,2-a]quinoline 8g | Antiproliferative (HCT116) | 1.9 nM [2] |
Pyrrolo[3,2-c]pyridine | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-10t | Tubulin polymerization inhibition | 0.12-0.21 µM [7] |
Pyrrolo[3,4-b]quinoline | Dihydropyrroloquinolinone 5m | Antileishmanial (amastigotes) | 8.36 µM [8] |
Critical SAR insights include:
The 3,3-dimethyl motif—shared across fusion types—imparts conformational rigidity and metabolic stability by blocking C3 oxidation. However, [3,2-c]-annelation uniquely orients the lactam carbonyl toward solvent-exposed regions in protein targets, reducing desolvation penalties during binding [3] [7].
Table 3: Structural and Electronic Properties by Fusion Pattern
Fusion Pattern | Lactam pKₐ | H-Bond Acceptors | H-Bond Donors | Dominant Bioactivity |
---|---|---|---|---|
[1,2-a] | ~12.1 | 2 | 1 | Anticancer, antifungal |
[2,3-b] | ~10.8 | 3 | 1 | Kinase inhibition (JAK3) |
[3,2-c] | ~11.4 | 3 | 1 | Tubulin/microtubule disruption |
[3,4-b] | ~9.9 | 2 | 2 | Antiparasitic |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6